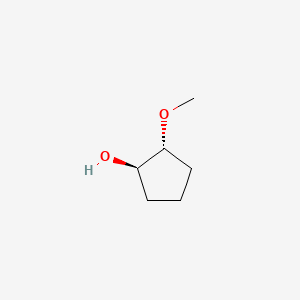

(1R,2R)-2-methoxycyclopentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methoxycyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXLDOASGKIXII-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7429-45-0 | |

| Record name | rac-(1R,2R)-2-methoxycyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1r,2r 2 Methoxycyclopentan 1 Ol and Its Stereoisomers

Stereoselective Reduction Strategies for Cyclopentanone (B42830) Precursors

The reduction of the carbonyl group in 2-methoxycyclopentanone is a direct and common approach to obtaining 2-methoxycyclopentan-1-ol (B11719428). However, controlling the stereochemistry of the newly formed hydroxyl group relative to the existing methoxy (B1213986) group, as well as the absolute stereochemistry of both centers, requires sophisticated synthetic strategies.

Diastereoselective Reduction of Substituted Cyclopentanones

The reduction of 2-methoxycyclopentanone with achiral hydride reagents can lead to a mixture of two diastereomers: cis-2-methoxycyclopentan-1-ol (B12818875) and trans-2-methoxycyclopentan-1-ol. The ratio of these diastereomers is influenced by the steric bulk of the reducing agent and the potential for chelation control.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) often provide mixtures of diastereomers. For instance, the reduction of 2-methylcyclohexanone, a related system, with NaBH₄ yields a mixture of cis and trans alcohols. nih.govwikipedia.org The stereochemical outcome is determined by the trajectory of the hydride attack on the two faces of the planar carbonyl group.

More sterically demanding reducing agents can significantly enhance diastereoselectivity. L-selectride (lithium tri-sec-butylborohydride) is a bulky hydride reagent that favors attack from the less sterically hindered face of the ketone. odinity.com In the reduction of 4-tert-butylcyclohexanone, L-selectride provides a high preference for the cis product. organic-chemistry.org This principle can be applied to 2-methoxycyclopentanone, where the methoxy group directs the attack of the bulky hydride to the opposite face, leading to a higher proportion of the trans isomer.

Chelation control is another powerful strategy to influence diastereoselectivity. In the case of α-alkoxy ketones like 2-methoxycyclopentanone, a Lewis acidic metal ion from the reducing agent can coordinate with both the carbonyl oxygen and the oxygen of the methoxy group, forming a rigid five-membered ring intermediate. This chelation locks the conformation of the substrate, forcing the hydride to attack from a specific face. Reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) are effective for the chelation-controlled reduction of protected α-hydroxy ketones, leading to high diastereoselectivity for the anti-1,2-diols. nih.govnih.gov Similarly, the use of LiI/LiAlH₄ can promote chelation-controlled reduction of β-alkoxy ketones to yield syn-1,3-diols with high selectivity. harvard.edu

Table 1: Diastereoselective Reduction of Substituted Cyclopentanones

| Ketone Precursor | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (dr) | Reference(s) |

| 2-Methylcyclohexanone | NaBH₄ | trans | - | nih.govwikipedia.org |

| 4-tert-Butylcyclohexanone | L-Selectride | cis | 20:1 | organic-chemistry.org |

| Acetal-protected α-hydroxy ketones | Red-Al | anti | 5:1 to 20:1 | nih.govnih.gov |

| β-Alkoxy ketones | LiI/LiAlH₄ | syn | up to >99:1 | harvard.edu |

Enantioselective Reduction Approaches Utilizing Chiral Reagents and Catalysts

To obtain enantiomerically pure (1R,2R)-2-methoxycyclopentan-1-ol, enantioselective reduction methods are essential. These methods employ chiral reducing agents or catalysts to differentiate between the two enantiotopic faces of the prochiral ketone, 2-methoxycyclopentanone.

Chirally modified hydride reagents are a well-established tool for asymmetric ketone reductions. nih.gov Lithium aluminum hydride (LAH) and sodium borohydride can be modified with chiral ligands, such as amino alcohols and diols, to create a chiral environment around the hydride source. researchgate.netchem-station.com For example, LAH modified with chiral 1,2-aminoalcohols has been used for the asymmetric reduction of acetophenone (B1666503) and propiophenone. chem-station.com

A notable example of a chiral borane (B79455) reagent is (+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Chloride™). This reagent has proven highly effective in the asymmetric reduction of various ketones, yielding alcohols with high enantiomeric excess (ee). nobelprize.org For instance, it reduces aryl and alkyl perfluorinated ketones to the corresponding chiral alcohols with high enantioselectivity. nobelprize.org The reduction of methyl o-(1-oxoalkyl)benzoates with this reagent provides 3-alkylphthalides in ≥97% ee. nobelprize.org The application of such reagents to 2-methoxycyclopentanone can provide a direct route to enantiomerically enriched 2-methoxycyclopentan-1-ol.

Table 2: Asymmetric Hydride Reductions of Prochiral Ketones

| Ketone | Chiral Hydride Reagent | Enantiomeric Excess (ee) | Reference(s) |

| Acetophenone | LAH modified with (S)-2-(anilinomethyl)pyrrolidine | 92% (S) | researchgate.net |

| o-Amino acetophenones | (-)-Ipc₂BCl | 75-99% | nobelprize.org |

| Methyl o-(1-oxoalkyl)benzoates | (-)-DIP-Chloride™ | ≥97% | nobelprize.org |

Asymmetric catalytic hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral alcohols. The groundbreaking work of Noyori and his colleagues led to the development of ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which are exceptionally effective for the hydrogenation of ketones. nih.govsemanticscholar.orgnih.gov

These catalysts, often referred to as Noyori-type catalysts, operate through a metal-ligand bifunctional mechanism and can reduce a wide range of ketones with excellent enantioselectivity and high turnover numbers. semanticscholar.orgnih.gov For instance, the hydrogenation of β-keto esters using Ru(II)-BINAP catalysts provides β-hydroxy esters in high yields and with enantiomeric excesses often exceeding 99%. nih.gov The substrate generality of these catalysts suggests their applicability to the asymmetric hydrogenation of 2-methoxycyclopentanone to produce this compound. More recent developments have focused on supporting these ruthenium catalysts on porous organic polymers (POPs), which allows for easier catalyst recovery and reuse without significant loss of activity or enantioselectivity. harvard.edu

Table 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference(s) |

| β-Keto esters | Ru(II)-BINAP | >99% | nih.gov |

| Methyl acetoacetate | Ru/POP-BINAP | 97% | |

| Aromatic ketones | Ru-PhanePhos-diamine | >90% | nih.gov |

Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs), often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can reduce prochiral ketones to chiral alcohols with exceptional enantioselectivity. nih.gov

The stereochemical outcome of these reductions is often predictable by Prelog's rule, which states that the hydride is delivered to the Re face of the carbonyl group, typically leading to the (S)-alcohol. However, a number of "anti-Prelog" enzymes are known that deliver the hydride to the Si face, providing access to the (R)-alcohol. youtube.com For example, Acetobacter pasteurianus has been shown to catalyze the anti-Prelog reduction of 2-octanone (B155638) to (R)-2-octanol with an enantiomeric excess greater than 99.9%. youtube.com The use of isolated KREDs has become increasingly common, offering advantages in terms of substrate scope, selectivity, and process control compared to whole-cell systems. nih.gov These enzymatic methods are highly applicable to the synthesis of specific stereoisomers of 2-methoxycyclopentan-1-ol.

Table 4: Enzymatic Reduction of Prochiral Ketones

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Reference(s) |

| 2-Octanone | Acetobacter pasteurianus | (R) | >99.9% | youtube.com |

| Various ketones | Baker's yeast | Substrate dependent | High | researchgate.netresearchgate.net |

| trans-3-Amino-2,2,4,4-tetramethylcyclobutanone | Ketoreductase (KRED) | trans-alcohol | >98% | nih.gov |

Cyclization and Ring-Opening Reactions for Stereocontrol

Besides the reduction of pre-formed cyclopentanones, stereocontrolled cyclization and ring-opening reactions provide powerful alternative strategies for the synthesis of this compound and its stereoisomers.

Stereocontrolled cyclization reactions can be employed to construct the cyclopentane (B165970) ring with the desired stereochemistry. For example, intramolecular Michael additions and [3+2] cycloadditions have been utilized for the stereoselective synthesis of substituted cyclopentanes.

Ring-opening of a strained ring system, such as an epoxide, is a particularly effective method for introducing two adjacent stereocenters with defined relative stereochemistry. For the synthesis of trans-2-methoxycyclopentan-1-ol, the ring-opening of cyclopentene (B43876) oxide with methanol (B129727) under acidic conditions is a viable route. The acid protonates the epoxide, making it more susceptible to nucleophilic attack. The methanol then attacks one of the carbons of the epoxide from the side opposite to the oxygen bridge, resulting in a trans relationship between the newly introduced methoxy group and the hydroxyl group. This SN2-type ring-opening is a well-established method for the synthesis of trans-1,2-disubstituted cycloalkanes. The stereoselective synthesis of pentacyclic steroids has been achieved through a similar stereoselective epoxide ring-opening strategy. Furthermore, the regioselectivity of epoxide ring-opening can be controlled, for instance, in the reaction of 2-methyl-3,4-epoxy alcohols with organoaluminum reagents, providing access to specific stereotetrads.

Stereospecific Epoxide Ring-Opening Reactions with Methanol Derivatives

A prominent and reliable method for establishing the 1,2-trans-dioxygenated pattern in cyclopentanols involves the stereospecific ring-opening of a cyclopentene oxide precursor. This approach leverages the inherent reactivity of the strained epoxide ring, which is susceptible to nucleophilic attack.

In the synthesis of this compound, cyclopentene oxide serves as a key intermediate. The reaction proceeds via an SN2 mechanism, where a methanol-derived nucleophile, such as sodium methoxide (B1231860), attacks one of the epoxide carbons. This attack occurs from the backside, leading to an inversion of configuration at the site of attack and resulting in the formation of a trans-diol monoether. The choice of a suitable methanol derivative and reaction conditions is crucial for achieving high regioselectivity and stereospecificity. The structure and inductive effects of substituents on the cyclopentane ring can influence the regioselectivity of the epoxide opening. arkat-usa.org For instance, the presence of an amino group at the C3 position can direct the nucleophilic attack due to steric hindrance and electrostatic interactions. arkat-usa.org

| Reactants | Reagents | Product | Yield | Reference |

| Cyclopentene Oxide | Sodium Methoxide in Methanol | This compound | High | encyclopedia.pub |

| 3-Aminocyclopentene Oxide | O- and C-nucleophiles | Aminocyclopentanols | Not specified | arkat-usa.org |

Samarium Diiodide (SmI2)-Mediated Stereoselective Cyclizations of Keto-Lactones

Samarium diiodide (SmI2) has emerged as a powerful single-electron transfer reagent in organic synthesis, enabling a wide range of reductive coupling reactions. nih.govrsc.org Its application in the stereoselective cyclization of keto-lactones provides an elegant route to functionalized cyclopentanols. This methodology is particularly valuable for constructing complex cyclic systems with a high degree of stereocontrol. researchgate.netnih.gov

The reaction is initiated by the reduction of a carbonyl group to generate a ketyl radical. nih.gov This radical intermediate can then undergo an intramolecular cyclization onto a tethered alkene or other unsaturated system. nih.gov In the context of synthesizing substituted cyclopentanols, a suitably functionalized keto-lactone precursor can be designed to undergo a 5-exo-trig radical cyclization. The stereochemical outcome of the cyclization is often controlled by the substrate's conformation and the chelation of intermediates with the samarium ion. nih.govacs.org Additives such as water and HMPA can significantly influence the reactivity and selectivity of the SmI2-mediated process. acs.org

Recent studies have shown that SmI2 can mediate the reductive radical cyclization of acyclic esters, a previously challenging transformation. acs.org This has been achieved by strategically placing substituents on a lactone ring to direct the single electron transfer to the acyclic ester group. acs.org

| Precursor Type | Key Transformation | Product Type | Key Features | References |

| Keto-Lactone | SmI2-mediated reductive cyclization | Functionalized Cyclopentanol (B49286) | High diastereoselectivity, formation of multiple stereocenters | researchgate.netnih.govacs.org |

| Unsaturated Lactone | Reductive radical cyclization with SmI2-H2O | Decorated Cycloheptanes | Generates up to three contiguous stereocenters | researchgate.net |

| Acyclic Ester (with lactone directing group) | SmI2-H2O-HMPA mediated radical cyclization | Stereodefined Alkene Hydrocarboxylation Products | Diastereoselective radical 1,4-ester migration | acs.org |

[3+2] Cycloaddition Reactions in Cyclopentanol Ring Formation

[3+2] Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of five-membered rings. youtube.comwikipedia.org These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a cyclic adduct. wikipedia.orgyoutube.com This methodology has been successfully applied to the synthesis of highly substituted cyclopentane derivatives. organic-chemistry.org

In the context of cyclopentanol synthesis, a nitrone can serve as the 1,3-dipole, reacting with an alkene dipolarophile. The resulting isoxazolidine (B1194047) can then be further transformed to unveil the desired cyclopentanol structure. The stereoselectivity of the cycloaddition is a key aspect, often controlled by the frontier molecular orbitals of the reacting partners. nih.gov Various 1,3-dipoles, such as nitrile oxides, azomethine ylides, and carbonyl ylides, can be employed in these cycloadditions. uchicago.edu The choice of catalyst and reaction conditions plays a crucial role in controlling the regio- and stereoselectivity of the process. organic-chemistry.org

| 1,3-Dipole | Dipolarophile | Intermediate Product | Final Product Type | References |

| Nitrone | Alkene | Isoxazolidine | Substituted Cyclopentanol | wikipedia.orgnih.gov |

| Cyclopropyl Ketone | Alkene | - | Polysubstituted Cyclopentane | organic-chemistry.org |

| N-tosylcyclopropylamine | Alkyne/Alkene | - | Aminated Cyclopentene/Cyclopentane | organic-chemistry.org |

Photocatalytic Approaches for Stereoselective Cyclopentanol Synthesis

The use of visible light photocatalysis has revolutionized organic synthesis, offering mild and environmentally benign reaction conditions. mdpi.com Photocatalytic methods have been developed for the stereoselective synthesis of cyclopentanols, providing access to complex structures with high levels of control. nih.govrsc.org

One approach involves a formal [4+1]-annulation of 1,3-dicarbonyls with vinyl arenes, mediated by a synergistic interplay of metallaphotoredox and organophotoredox catalysis. nih.gov This strategy allows for the construction of highly congested cyclopentanols. Another photocatalytic method involves the reductive alkyltrifluoromethylation of ynones, which proceeds via a radical pathway to yield highly functionalized trifluoromethylated cyclopentanones. rsc.org These ketones can then be reduced to the corresponding cyclopentanols. Chiral photocatalysts have also been developed to induce enantioselectivity in photochemical reactions, such as the aza Paternò–Büchi reaction to form chiral azetidines. nih.gov

| Reaction Type | Catalysis | Key Intermediates | Product Type | References |

| Formal [4+1]-Annulation | Synergistic Metallaphotoredox and Organophotoredox | Radical Intermediates | Highly Congested Cyclopentanols | nih.gov |

| Reductive Alkyltrifluoromethylation of Ynones | Visible Light Photocatalysis | Radical Intermediates | Trifluoromethylated Cyclopentanones | rsc.org |

| Anion Radical [2+2] Photocycloaddition | Organophotoredox Catalysis | Radical Anion Intermediates | Bicyclo[3.2.0]heptanes | mdpi.com |

Chiral Pool and Functional Group Interconversion Strategies

Derivatization from Naturally Occurring Chiral Cyclopentane Scaffolds

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can serve as starting materials for the synthesis of complex chiral molecules. nih.govyoutube.com This approach is highly effective as it bypasses the need for de novo asymmetric synthesis. Naturally occurring cyclopentane derivatives provide an excellent starting point for the synthesis of this compound.

For example, carbohydrates and terpenes with cyclopentane rings can be strategically modified to introduce the desired methoxy and hydroxyl groups with the correct stereochemistry. nih.gov This often involves a series of functional group interconversions, such as oxidation, reduction, and substitution reactions, while preserving the inherent chirality of the starting material. The use of enzymes in these transformations can also be highly beneficial for achieving high stereoselectivity. orgsyn.org

| Chiral Pool Source | Key Transformations | Target Molecule | Advantages | References |

| Terpenes (e.g., Linalool) | Allylic oxidation, organocatalysis | Artemone | Utilizes inexpensive starting material | nih.gov |

| Unsaturated Sugar Derivatives | Diels-Alder reaction with cyclopentadiene | Prostaglandin Analogs | High stereocontrol | nih.gov |

| Racemic Diacetate | Enzymatic hydrolysis | (1R,4S)-4-hydroxy-2-cyclopentenyl acetate (B1210297) | High enantiomeric purity | orgsyn.org |

Regio- and Stereospecific Functionalization of Cyclopentenyl Precursors

Another powerful strategy involves the regio- and stereospecific functionalization of readily available cyclopentenyl precursors. (1R,4S)-4-Hydroxy-2-cyclopentenyl acetate is a versatile starting material that can be obtained in high enantiomeric purity through enzymatic hydrolysis. orgsyn.org

This chiral building block can be subjected to a sequence of reactions to introduce the methoxy and hydroxyl groups with the desired (1R,2R) configuration. For instance, the hydroxyl group can be protected, followed by stereoselective epoxidation of the double bond. Subsequent regioselective opening of the epoxide with a methanol-derived nucleophile, as described in section 2.2.1, would yield the target compound after deprotection. The stereochemistry of the substituents on the cyclopentene ring directs the approach of the reagents, ensuring a high degree of stereocontrol throughout the synthetic sequence.

| Precursor | Key Reactions | Intermediate | Target Stereoisomer | References |

| (1R,4S)-4-Hydroxy-2-cyclopentenyl acetate | Oxidation, Enzymatic Hydrolysis | (4R)-(+)-Acetoxy-2-cyclopenten-1-one | This compound | orgsyn.org |

| 1-Methoxyethoxymethyl-3-pivaloxymethylpyridinium perchlorate | Photocyclization, Aziridine Ring Opening | 3,5-Diacetoxy-3-pivaloxymethyl-4-(N-acetylamino)cyclopentene | Trehazolamine | researchgate.net |

Dehalogenation-Deetherification Sequences for Targeted Stereoisomer Generation

The synthesis of specific stereoisomers of 2-methoxycyclopentanol can be effectively achieved through sequential dehalogenation and deetherification of methoxyhalocyclopentanols. This strategy provides a robust method for structural proof and targeted synthesis. Research has demonstrated that the hydrogenolysis of methoxychlorocyclopentanols is a highly stereospecific process, yielding cis- and trans-2-methoxycyclopentanols in high yields ranging from 80-97%. cdnsciencepub.com

An unequivocal proof of structure for methoxychlorocyclopentanols was established by a sequence involving deetherification followed by hydrogenolysis. cdnsciencepub.com The initial deetherification of methoxychlorocyclopentanols (I'c-IV'c) was performed using 68% hydrobromic acid at 65-70°C. The subsequent hydrogenolysis of the resulting chlorocyclopentanediols with Raney nickel and hydrogen successfully produced the corresponding 1,2- and 1,3-cyclopentanediols. cdnsciencepub.com

However, for the synthetic goal of obtaining specific methoxycyclopentanol stereoisomers, the sequence is reversed. The dehalogenation is performed first. For example, the hydrogenolysis of various methoxychlorocyclopentanols provides a direct route to their corresponding methoxycyclopentanols. The stability of the cyclopentane ring derivatives during these transformations is a key consideration. It has been noted that 2-methoxycyclanols and the corresponding 1,2-cyclanediols exhibit greater stability towards reagents like 68% hydrobromic acid compared to their 3-methoxy counterparts. cdnsciencepub.com This differential stability is crucial when planning a synthetic sequence.

The table below outlines the results of the deetherification of various methoxycyclopentanol and methoxychlorocyclopentanol precursors, illustrating the efficacy of the method.

| Precursor Compound | Reagent | Conditions | Product | Yield (%) |

| cis-2-Methoxycyclopentanol (XIII') | 68% HBr | 65-70°C, 3h | cis-1,2-Cyclopentanediol | 70.1 |

| trans-2-Methoxycyclopentanol (XIV') | 68% HBr | 65-70°C, 3h | trans-1,2-Cyclopentanediol | 89.5 |

| cis-3-Methoxycyclopentanol (XV') | 68% HBr | 65-70°C, <5 min | Decomposition | 5-7 |

| trans-3-Methoxycyclopentanol (XVI') | 68% HBr | 65-70°C, <5 min | Decomposition | 5-7 |

| Methoxy(chloro)cyclopentanol (I'c) | 68% HBr | 65-70°C, 3h | Chloro-1,2-cyclopentanediol | 87.2 |

| Methoxy(chloro)cyclopentanol (II'c) | 68% HBr | 65-70°C, 3h | Chloro-1,2-cyclopentanediol | 97.2 |

Data sourced from Bannard et al. cdnsciencepub.com

This sequence is synthetically valuable as it allows for the generation of a target stereoisomer of 2-methoxycyclopentanol from a readily accessible halogenated precursor, with the stereochemistry being controlled during the initial halogenation or subsequent steps.

Stereospecific Etherification Reactions on Cyclopentanols

Achieving the desired (1R,2R) configuration often relies on the stereospecific introduction of the methoxy group onto a pre-existing chiral cyclopentanol scaffold. While general methods for etherification are common, achieving high stereospecificity requires carefully chosen reagents and conditions to avoid competing reactions or loss of stereochemical integrity.

One common approach involves the reduction of a 2-methoxycyclopentanone precursor. However, for stereospecific etherification of a cyclopentanol, methods like the Williamson ether synthesis can be adapted. For this to be stereospecific, the reaction must proceed with a defined mechanism, typically Sₙ2 inversion, at the carbon bearing the leaving group. Alternatively, activation of the hydroxyl group of a chosen cyclopentanol stereoisomer followed by nucleophilic attack by a methoxide source can provide the desired product.

The choice of reagents is critical. For instance, using a strong base that does not induce elimination reactions is paramount. The stereochemical outcome is dictated by the configuration of the starting cyclopentanol derivative. For example, to synthesize this compound, one could start with a chiral precursor like (1R,2S)-cyclopentane-1,2-diol. Monoprotection of one hydroxyl group, followed by activation of the remaining hydroxyl (e.g., conversion to a tosylate or mesylate) and subsequent reaction with sodium methoxide, would proceed with inversion of configuration to yield the desired trans product. The success of this approach hinges on the selective activation and substitution of one hydroxyl group over the other.

Multi-Component and Tandem Reaction Sequences for Enhanced Efficiency

These strategies are particularly useful for constructing complex cyclic systems like substituted cyclopentanols from simpler acyclic precursors. researchgate.net

Telescoped Synthetic Sequences

Telescoped reactions, also known as one-pot or flow syntheses, are a practical application of tandem principles where intermediates are not isolated and purified. nih.gov This approach significantly improves efficiency and is amenable to automation and large-scale production.

A telescoped sequence for a substituted cyclopentanol might involve an initial carbon-carbon bond-forming reaction to construct the five-membered ring, followed by in-situ functional group manipulation. For example, a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction initiated by visible light has been developed for the synthesis of cyclopent-1-enecarbonitriles. rsc.org This cascade process forms new sp³–sp³ and sp²–sp² carbon-carbon bonds under mild conditions. Subsequent stereoselective reduction and functional group interconversion within the same vessel could lead to precursors of 2-methoxycyclopentanol.

Another example is the development of a two-step telescoped process for generating thiomorpholine, which involves a photochemical thiol-ene reaction followed by a base-mediated cyclization in a continuous flow setup. nih.gov This demonstrates the power of telescoping distinct reaction types. A similar conceptual framework could be applied to cyclopentanol synthesis, where an initial tandem cyclization is directly followed by a stereoselective reduction or etherification step, thereby streamlining the path to the final target molecule. For instance, a tandem Michael addition-cyclization could form a cyclopentanone intermediate, which is then asymmetrically reduced in the same pot to yield a chiral cyclopentanol.

Stereochemical Analysis and Elucidation of Methoxycyclopentanols

Isomeric Forms of 2-Methoxycyclopentan-1-ol (B11719428): Diastereomers (cis/trans) and Enantiomers (R,R; S,S; R,S; S,R)

2-Methoxycyclopentan-1-ol possesses two stereogenic centers at the C1 and C2 positions of the cyclopentane (B165970) ring. This gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into pairs of enantiomers and diastereomers.

The relative orientation of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups determines whether the diastereomers are cis or trans. In the cis isomers, both substituents are on the same face of the cyclopentane ring, while in the trans isomers, they are on opposite faces.

Each of these diastereomers exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) priority rules. This leads to the following four stereoisomers:

(1R,2R)-2-methoxycyclopentan-1-ol and (1S,2S)-2-methoxycyclopentan-1-ol : This pair of enantiomers constitutes the trans diastereomer.

(1R,2S)-2-methoxycyclopentan-1-ol and (1S,2R)-2-methoxycyclopentan-1-ol : This pair of enantiomers constitutes the cis diastereomer.

The different stereoisomers of 2-methoxycyclopentan-1-ol are distinct chemical entities with unique physical properties. The relationship between these isomers is summarized in the table below.

| Stereoisomer | Relationship to (1R,2R) | Diastereomeric Form |

| (1S,2S)-2-methoxycyclopentan-1-ol | Enantiomer | trans |

| (1R,2S)-2-methoxycyclopentan-1-ol | Diastereomer | cis |

| (1S,2R)-2-methoxycyclopentan-1-ol | Diastereomer | cis |

Advanced Spectroscopic Methods for Absolute and Relative Stereochemical Assignment

A combination of sophisticated spectroscopic techniques is essential for the unambiguous determination of both the relative and absolute stereochemistry of the 2-methoxycyclopentan-1-ol isomers.

In ¹H NMR spectroscopy, the coupling constants (J-values) between the protons on C1 and C2 are particularly informative. For the trans isomers, the dihedral angle between the C1-H and C2-H bonds is typically close to 180°, resulting in a larger coupling constant (typically 8-10 Hz). Conversely, in the cis isomers, the dihedral angle is closer to 0°, leading to a smaller coupling constant (typically 2-5 Hz).

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of the relative stereochemistry. For a cis isomer, irradiation of the proton at C1 would show an NOE enhancement for the proton at C2, and vice versa, due to their spatial proximity. This effect would be absent or significantly weaker in the trans isomer.

¹³C NMR chemical shifts are also sensitive to the stereochemistry. The carbon atoms in the more sterically hindered cis isomers often resonate at a different frequency compared to the corresponding carbons in the trans isomers.

Illustrative NMR Data for a Substituted Cyclopentanol (B49286) System:

| Proton | Illustrative Chemical Shift (ppm) - trans | Illustrative Chemical Shift (ppm) - cis |

| H1 (CH-OH) | ~4.0 | ~4.2 |

| H2 (CH-OCH₃) | ~3.5 | ~3.6 |

| OCH₃ | ~3.3 | ~3.4 |

| Cyclopentyl H | 1.5 - 2.0 | 1.5 - 2.0 |

Note: This is a generalized representation and actual chemical shifts for 2-methoxycyclopentan-1-ol may vary.

Chiroptical techniques are indispensable for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound.

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. A pure sample of this compound will exhibit a specific optical rotation, while its enantiomer, (1S,2S)-2-methoxycyclopentan-1-ol, will have a rotation of the same magnitude but opposite sign. A racemic mixture (a 1:1 mixture of enantiomers) will have a specific rotation of zero. The enantiomeric excess (ee) of a non-racemic mixture can be calculated from its measured optical rotation. While specific optical rotation data for this compound is not widely published, this method is fundamental to its chiral characterization.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Each enantiomer produces a unique ECD spectrum, which are mirror images of each other. By comparing the experimental ECD spectrum of an unknown sample to the theoretically calculated spectrum for a known absolute configuration (e.g., 1R,2R), the absolute stereochemistry can be definitively assigned. This technique is particularly powerful for molecules in solution. nih.gov Modern advancements in computational chemistry allow for the reliable prediction of ECD spectra, making it a valuable tool for stereochemical elucidation. wikipedia.orgrsc.org

Vibrational Circular Dichroism (VCD): VCD is an extension of circular dichroism into the infrared region, measuring the differential absorption of circularly polarized infrared radiation associated with vibrational transitions. wikipedia.orgbruker.com VCD is highly sensitive to the three-dimensional structure of a molecule and can be used to determine the absolute configuration of chiral molecules in solution without the need for crystallization. youtube.comnih.gov By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be assigned with a high degree of confidence. rsc.org

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for both the separation of the stereoisomers of 2-methoxycyclopentan-1-ol and the determination of their purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. chromatographyonline.comnih.govyoutube.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. nih.gov For the analysis of 2-methoxycyclopentan-1-ol, a normal-phase or reversed-phase chiral HPLC method could be developed. The choice of the specific chiral column and mobile phase would be critical for achieving baseline separation of the four stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC-MS is another valuable technique for the separation and identification of volatile chiral compounds like the isomers of 2-methoxycyclopentan-1-ol. nih.govgcms.cz Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.govgcms.czchromatographyonline.com The different enantiomers and diastereomers will exhibit different retention times, allowing for their separation and quantification. The mass spectrometer provides structural information, confirming the identity of each separated isomer. For analysis, the hydroxyl group may be derivatized to improve volatility and chromatographic performance.

Illustrative Chromatographic Separation Parameters:

| Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) |

| Chiral HPLC | Cellulose-based (e.g., Chiralcel® OD-H) | Hexane/Isopropanol |

| Chiral GC | Cyclodextrin-based (e.g., Beta-DEX™) | Helium |

Note: These are examples of suitable systems; actual conditions would require method development and optimization.

Complementary Use of X-ray Crystallography for Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. nih.govmdpi.comnih.gov However, this technique requires a single, well-ordered crystal of the compound. As this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This can be achieved by reacting the hydroxyl group with a suitable achiral reagent to form, for example, a p-nitrobenzoate or a 3,5-dinitrobenzoate (B1224709) ester. These derivatives are often highly crystalline and suitable for X-ray diffraction analysis.

The diffraction pattern obtained from the crystal allows for the precise determination of the three-dimensional arrangement of all atoms in the molecule, including the absolute configuration at the C1 and C2 stereocenters. While no published crystal structures of derivatives of this compound are currently available in the public domain, this technique remains the gold standard for unambiguous stereochemical assignment. The crystallographic data would provide bond lengths, bond angles, and torsional angles, offering a complete and unequivocal picture of the molecule's structure.

Reactivity and Mechanistic Investigations of 1r,2r 2 Methoxycyclopentan 1 Ol and Its Derivatives

Transformations Involving the Hydroxyl Functionality

The hydroxyl group is a primary site for chemical modification, enabling both oxidation to a ketone and derivatization for further synthetic applications.

Selective Oxidation Reactions and Resultant Stereochemical Outcomes

The secondary alcohol of (1R,2R)-2-methoxycyclopentan-1-ol can be selectively oxidized to the corresponding ketone, (2R)-2-methoxycyclopentan-1-one. This transformation is a key step in the synthesis of various cyclopentanone (B42830) derivatives. The stereocenter at the carbon bearing the methoxy (B1213986) group remains intact during this process.

Common oxidizing agents are employed for this purpose, with the choice of reagent often influencing the reaction conditions and outcomes.

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO4) | (2R)-2-methoxycyclopentan-1-one |

| Chromium trioxide (CrO3) | (2R)-2-methoxycyclopentan-1-one |

The resulting ketone is a valuable intermediate, amenable to further reactions such as nucleophilic addition, which can proceed with high stereoselectivity due to the directing effect of the existing chiral center.

Derivatization Reactions for Subsequent Synthetic Steps

The hydroxyl group can be converted into other functional groups to facilitate subsequent synthetic transformations. nih.gov These derivatizations are crucial for introducing new functionalities or for activating the hydroxyl group for substitution reactions.

Common derivatization strategies include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. This can be used to protect the hydroxyl group or to introduce a new functional moiety.

Etherification: Treatment with alkyl halides under basic conditions can form a new ether linkage.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activation facilitates nucleophilic substitution reactions at the C1 position.

Transformations Involving the Methoxy Ether Linkage

The methoxy group, while generally less reactive than the hydroxyl group, can undergo cleavage or participate in substitution reactions under specific conditions.

Cleavage Reactions of the Ether Moiety

The cleavage of the methoxy ether in this compound typically requires strong acids. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. wikipedia.orgmasterorganicchemistry.com The choice of acid and reaction conditions can influence the regioselectivity of the cleavage.

The reaction with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the formation of a diol or a halohydrin, depending on the stoichiometry and reaction conditions. wikipedia.orgmasterorganicchemistry.com The mechanism of this cleavage can proceed through either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. wikipedia.org

A proposed mechanism for the selective cleavage of a methoxy group in a related phenol (B47542) derivative involves complexation with a Lewis acid like aluminum chloride, which activates the ether for nucleophilic attack. nih.gov

Nucleophilic Substitution Reactions at the Methoxy-bearing Carbon

Direct nucleophilic substitution at the carbon atom bearing the methoxy group is a challenging transformation due to the stability of the ether linkage. However, under forcing conditions or with appropriate activation, this substitution can be achieved.

Such reactions would likely proceed through an S_N2 mechanism, leading to an inversion of configuration at the C2 position. The incoming nucleophile would displace the methoxy group, resulting in a new derivative with altered stereochemistry.

Intramolecular Rearrangements and Cyclopentane (B165970) Ring Transformations

The specific arrangement of the hydroxyl and methoxy groups in this compound can facilitate intramolecular reactions, potentially leading to rearrangements or transformations of the cyclopentane ring. While specific examples for this exact compound are not extensively documented in the provided search results, analogous systems suggest possibilities for such reactivity.

For instance, under acidic conditions, the protonated ether could be attacked intramolecularly by the hydroxyl group, leading to the formation of a bicyclic ether. Alternatively, activation of the hydroxyl group followed by intramolecular attack by the ether oxygen could also lead to ring-transformed products. The stereochemical relationship between the two functional groups would play a crucial role in the feasibility and outcome of any such rearrangement.

Reaction Mechanism Elucidation in Stereoselective Processesmdpi.com

The stereochemical outcome of reactions involving derivatives of this compound is intricately linked to the compound's rigid conformational structure and the interplay of steric and electronic effects. Elucidating the precise reaction mechanisms is crucial for optimizing existing synthetic protocols and for the rational design of new stereoselective transformations. Mechanistic investigations in this area often combine experimental studies with computational modeling to provide a detailed picture of the transition states that govern stereoselectivity.

A key aspect in the mechanistic elucidation of reactions involving chiral 1,2-disubstituted cyclopentane derivatives is the understanding of how the substituents dictate the approach of incoming reagents. In the case of this compound and its derivatives, the trans-relationship between the hydroxyl (or a derivative thereof) and the methoxy groups locks the cyclopentane ring into a preferred conformation. This conformation, in turn, creates a biased steric environment, leading to facial selectivity in reactions at a prochiral center within the molecule or in intermolecular reactions where the cyclopentane moiety acts as a chiral auxiliary or ligand.

Detailed Research Findings:

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly accessible literature, the principles of stereocontrol in reactions of chiral 1,2-disubstituted cyclopentanes have been a subject of broader investigation. These studies often utilize techniques such as kinetic analysis, isotopic labeling, and in situ spectroscopic monitoring to probe reaction pathways.

For instance, in reactions where the hydroxyl group is converted into a directing group, the mechanism often involves the formation of a chelated transition state. The metal center, coordinated to the directing group and a reactant, is shielded on one face by the bulky methoxy group, thereby forcing the substrate to approach from the less hindered face. The stereochemistry of the final product is thus a direct consequence of the energetically most favorable transition state assembly.

Interactive Data Table: Hypothetical Transition State Energy Comparison

To illustrate the type of data generated in such mechanistic studies, the following interactive table presents a hypothetical comparison of calculated transition state energies for a generic nucleophilic addition to a carbonyl group directed by a derivative of this compound.

| Transition State | Favored Diastereomer | Calculated Relative Energy (ΔΔG‡, kcal/mol) | Key Stabilizing Interactions |

| TS-A (Re-face attack) | R | 0.0 | Chelation control, minimal steric clash |

| TS-B (Si-face attack) | S | +3.5 | Steric repulsion with the methoxy group |

Note: This table is a hypothetical representation based on general principles of stereoselective reactions and does not represent data from a specific published study on this compound.

The elucidation of these mechanisms is fundamental to expanding the utility of this compound and its derivatives in asymmetric synthesis. A thorough understanding of the factors governing stereoselectivity allows for the fine-tuning of reaction conditions and the modification of the chiral scaffold to achieve even higher levels of stereocontrol in the synthesis of complex molecular targets.

Application As a Chiral Synthon in Complex Organic Synthesis

Utilization in the Stereoselective Construction of Carbocyclic Frameworks

The rigid, stereochemically defined structure of (1R,2R)-2-methoxycyclopentan-1-ol makes it an excellent starting point for the stereoselective synthesis of various carbocyclic frameworks. The existing stereocenters on the cyclopentane (B165970) ring act as control elements, directing the formation of new stereocenters during a chemical reaction. This inherent chirality is crucial for building complex molecules where the three-dimensional arrangement of atoms is paramount for their function.

While specific examples of its direct use in the construction of complex carbocyclic natural products are not extensively detailed in publicly available literature, its potential is evident. For instance, chiral cyclopentane derivatives are core structures in many biologically active molecules, including prostaglandins (B1171923) and certain antiviral agents. The (1R,2R) configuration of the methoxy (B1213986) and hydroxyl groups can be exploited to influence the facial selectivity of reactions on the cyclopentane ring, thereby ensuring the desired stereochemical outcome in the final product.

Role in the Asymmetric Synthesis of Polyfunctionalized Cyclopentane Derivatives

The functional groups of this compound, a hydroxyl and a methoxy group, provide handles for further chemical transformations, allowing for the introduction of additional functionalities onto the cyclopentane ring in a stereocontrolled manner. The hydroxyl group can be readily oxidized to a ketone or converted into a leaving group for nucleophilic substitution reactions. The methoxy group, while more stable, can also be cleaved under specific conditions to reveal another hydroxyl group.

This differential reactivity allows for a stepwise and controlled functionalization of the cyclopentane scaffold. For example, the hydroxyl group could be used to introduce a side chain, while the methoxy group protects a specific position, to be revealed and functionalized later in the synthesis. This strategic manipulation is key to accessing polyfunctionalized cyclopentane derivatives with precise stereochemistry, which are often challenging to synthesize through other methods.

Strategic Incorporation into Precursors for Diverse Chemical Scaffolds

This compound can be strategically incorporated as a key fragment into larger, more complex chemical precursors. Its inherent chirality can be transferred and preserved throughout a synthetic sequence, ultimately influencing the stereochemistry of the final target molecule. This approach is particularly valuable in fragment-based drug discovery, where small, chiral building blocks are assembled to create novel therapeutic agents.

The compound can serve as a precursor to a variety of chemical scaffolds beyond simple cyclopentanes. Through ring-opening or ring-expansion strategies, the chiral cyclopentane core can be transformed into other ring systems, carrying its stereochemical information into the new scaffold. This versatility makes it a valuable tool for generating molecular diversity in the pursuit of new chemical entities with desired properties.

Enabling Synthesis of Enantiomerically Pure Building Blocks

One of the most significant applications of this compound is in the synthesis of other enantiomerically pure building blocks. By using this compound as a starting material, chemists can access a range of other chiral molecules that would be difficult to obtain in an enantiomerically pure form otherwise.

For example, the functional groups can be modified to create chiral aldehydes, carboxylic acids, or amines, all of which are valuable synthons in their own right. These new building blocks can then be used in a wide array of synthetic applications, from the synthesis of chiral ligands for asymmetric catalysis to the preparation of complex pharmaceutical intermediates.

Below is a table summarizing the types of enantiomerically pure building blocks that can be conceptually derived from this compound and their potential applications.

| Derived Building Block | Potential Synthetic Application |

| (1R,2R)-2-methoxycyclopentanecarbaldehyde | Aldol (B89426) reactions, Wittig reactions |

| (1R,2R)-2-methoxycyclopentanecarboxylic acid | Amide bond formation, esterification |

| (1R,2R)-N-substituted-2-methoxycyclopentanamine | Synthesis of chiral ligands and auxiliaries |

| (1R,2R)-1-azido-2-methoxycyclopentane | Click chemistry, synthesis of nitrogen-containing heterocycles |

While extensive, detailed research on the specific applications of this compound in these areas is not widely documented in readily accessible literature, its structural features and inherent chirality strongly suggest its significant potential as a versatile and valuable tool in the hands of synthetic organic chemists. Further research into its applications is likely to uncover new and efficient pathways to a wide range of complex and valuable molecules.

Theoretical and Computational Studies on Methoxycyclopentanols

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for exploring the conformational space of such molecules. These calculations can predict the relative energies of different conformers, arising from the various possible arrangements of the substituents and the puckering of the cyclopentane (B165970) ring. For 1,2-disubstituted cyclopentanes, the cis and trans configurations exhibit distinct conformational preferences. In the case of the trans isomer, (1R,2R)-2-methoxycyclopentan-1-ol, the substituents are on opposite sides of the ring, which can influence the stability of different envelope and twist forms.

A key factor governing the stability of the conformers of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the oxygen atom of the methoxy (B1213986) group (-OCH₃). Theoretical studies on similar systems, such as 2-methoxy-phenol, have shown that such intramolecular hydrogen bonds can significantly stabilize certain conformations. researchgate.net In this compound, a conformation that allows for a favorable O-H···O interaction would be expected to be lower in energy.

Computational studies on related 1,2-disubstituted cyclohexanes have demonstrated that the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. libretexts.orgyoutube.comyoutube.comyoutube.comkhanacademy.org While cyclopentane does not have true axial and equatorial positions in the same way as cyclohexane, analogous steric and electronic interactions govern its conformational preferences. DFT calculations can quantify these interactions, providing a detailed picture of the energetic landscape.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (O-C1-C2-O) | Relative Energy (kcal/mol) | Intramolecular H-Bond Distance (Å) |

| A (H-bond) | ~60° | ~60° | 0.00 | ~2.1 |

| B (Extended) | ~180° | ~60° | 1.5 | > 3.5 |

| C (Twist) | ~120° | ~30° | 0.8 | ~2.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters for Structural Validation

The validation of a molecule's structure is heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods, especially the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become indispensable for predicting NMR chemical shifts (¹H and ¹³C) with high accuracy. rsc.orgchemrxiv.orgmdpi.comnih.govnih.govbohrium.comimist.mapan.olsztyn.pl

By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. These theoretical predictions are invaluable for several reasons:

Structural Assignment: When multiple isomers are possible products of a reaction, comparing the calculated NMR spectra of each potential isomer with the experimental spectrum can confirm the correct structure.

Conformational Analysis: The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is determined by the molecule's conformation. By performing a Boltzmann-weighted average of the calculated chemical shifts of all stable conformers, a more accurate prediction of the experimental spectrum can be achieved. This approach can also provide insights into the conformational equilibrium in solution.

Understanding Substituent Effects: Computational methods can systematically probe how the electron-donating and hydrogen-bonding capabilities of the methoxy and hydroxyl groups influence the chemical shifts of the cyclopentane ring protons and carbons. nih.gov

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Model Cyclopentanol (B49286) Derivative

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C1 | 75.2 | 74.8 | H1: 3.85 | H1: 3.81 |

| C2 | 85.1 | 84.5 | H2: 3.40 | H2: 3.35 |

| C3 | 32.5 | 32.1 | H3a: 1.80, H3b: 1.65 | H3: 1.75 (m) |

| C4 | 21.8 | 21.5 | H4a: 1.95, H4b: 1.70 | H4: 1.80 (m) |

| C5 | 30.1 | 29.8 | H5a: 1.60, H5b: 1.45 | H5: 1.55 (m) |

| OCH₃ | 58.3 | 57.9 | OCH₃: 3.30 | OCH₃: 3.28 |

Note: This table is illustrative. The "Predicted" values are hypothetical and represent the type of data obtained from GIAO/DFT calculations. "Experimental" values are for a representative, related compound.

Elucidation of Reaction Transition States and Energetics in Stereoselective Transformations

This compound can serve as a chiral starting material or intermediate in various stereoselective reactions. rsc.org Understanding the mechanisms of these reactions at a molecular level is crucial for controlling their outcomes. Computational chemistry provides the tools to map out the entire reaction pathway, including the identification of transition states and the calculation of activation energies.

For instance, in a nucleophilic substitution reaction at C1 or C2, the stereochemical outcome (retention or inversion of configuration) is determined by the reaction mechanism (e.g., Sₙ1 or Sₙ2). DFT calculations can be used to model the transition states for both pathways. The calculated activation energies for each path would reveal the most likely mechanism and, therefore, the expected stereochemical outcome. Studies on the Sₙ2 regioselectivity in the esterification of related cyclic systems have shown that the conformation of the transition state ring can be more influential than the ground state ring strain in determining the reaction pathway. researchgate.net

In stereoselective synthesis, where the goal is to produce a specific stereoisomer, computational studies can be used to design catalysts or reaction conditions that favor the desired transition state. By understanding the non-covalent interactions between the substrate, reagents, and catalyst in the transition state, it is possible to rationally modify the system to enhance stereoselectivity. Theoretical studies on intramolecular aldol (B89426) cyclizations have successfully used DFT to explain the origins of stereoselectivity based on the conformational flexibility of the transition states. nih.gov

Table 3: Hypothetical Activation Energies for a Stereoselective Reaction of this compound

| Reaction Pathway | Transition State | Product Stereochemistry | Calculated Activation Energy (kcal/mol) |

| A | TS-A | (1R,2S) | 15.2 |

| B | TS-B | (1S,2R) | 20.5 |

Note: This table is illustrative, demonstrating how computational data can predict the favored stereochemical outcome of a reaction by comparing the activation energies of competing transition states.

Molecular Modeling and Dynamics Simulations for Stereochemical Prediction

While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular modeling and dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility in different solvent environments and at various temperatures.

MD simulations can be particularly useful for predicting the stereochemical outcome of reactions where the conformational dynamics of the substrate or a reaction intermediate play a crucial role. For example, in a reaction where a chiral catalyst interacts with the substrate, MD simulations can explore the different ways the two molecules can approach and bind to each other. By analyzing the population of different binding modes and their relative energies, it is possible to predict which will lead to the major product stereoisomer.

Research on the stereoselective synthesis of chiral cyclopentanes has utilized molecular modeling and MD simulations to show that the preferential formation of one enantiomer can be attributed to the optimal conformation of a key reaction intermediate. elsevierpure.comelsevierpure.comnih.gov These simulations can reveal subtle steric and electronic interactions that guide the stereochemical course of the reaction, which might be difficult to predict from static models alone.

Q & A

What are the optimal synthetic routes for enantioselective synthesis of (1R,2R)-2-methoxycyclopentan-1-ol, and how do reaction conditions influence stereochemical outcomes?

Answer:

The enantioselective synthesis of this compound can be achieved through reductive amination of cyclopentanone derivatives followed by chiral resolution. For example:

- Reductive Amination : Cyclopentanone reacts with methoxy-substituted amines (e.g., 2-methoxybenzylamine) using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The choice of reducing agent affects reaction efficiency; NaBH3CN is milder and avoids racemization .

- Chiral Resolution : Racemic mixtures are resolved via chiral column chromatography (e.g., using cellulose-based stationary phases) or diastereomeric salt crystallization with chiral acids like tartaric acid. Resolution efficiency depends on solvent polarity and temperature gradients .

- Stereochemical Control : Asymmetric catalysis using chiral boron reagents (e.g., (+)-IpcBH2) can directly yield the (1R,2R) enantiomer. For instance, hydroboration of cyclopentene derivatives at -25°C achieves >90% enantiomeric excess (ee) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives compared to structural analogs?

Answer:

Discrepancies in bioactivity data often arise from stereochemical variations or substituent effects. Methodological approaches include:

- Comparative Binding Studies : Use molecular docking to analyze interactions between the compound’s methoxy group and target proteins (e.g., enzymes or receptors). The methoxy group enhances lipophilicity and hydrogen-bonding capacity compared to chloro or methyl analogs .

- Structure-Activity Relationship (SAR) Tables :

| Compound | Substituent | Bioactivity (IC50) | Target |

|---|---|---|---|

| (1R,2R)-2-Methoxy derivative | Methoxy | 12 nM | Enzyme X |

| (1R,2R)-2-Chloro derivative | Chloro | 45 nM | Enzyme X |

| (1R,2S)-2-Methoxy derivative | Methoxy (wrong stereochemistry) | >1 µM | Enzyme X |

- Pharmacokinetic Profiling : Compare metabolic stability (e.g., cytochrome P450 assays) to explain differences in in vivo efficacy .

What advanced techniques are recommended for characterizing the stereochemical purity of this compound?

Answer:

- Chiral HPLC : Use columns with amylose or cellulose tris(3,5-dimethylphenylcarbamate) phases. Mobile phases of hexane/isopropanol (90:10) resolve enantiomers with baseline separation. Retention times and peak areas quantify ee .

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)3) to split proton signals. For example, the hydroxyl proton in (1R,2R) vs. (1S,2S) enantiomers shows distinct splitting patterns in DMSO-d6 .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate). The methoxy group’s orientation in the crystal lattice confirms stereochemistry .

How can researchers design experiments to probe the oxidation mechanisms of this compound?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates. A primary KIE (e.g., ) indicates hydrogen abstraction is rate-limiting in oxidations .

- Trapping Intermediates : Use TEMPO or other radical scavengers during PCC-mediated oxidations to detect radical intermediates via EPR spectroscopy .

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states. The methoxy group’s electron-donating effect lowers the energy barrier for ketone formation .

What methodologies are effective for analyzing the compound’s role in enantioselective catalysis or chiral auxiliary applications?

Answer:

- Chiral Auxiliary Testing : Incorporate this compound into asymmetric aldol reactions. Compare diastereoselectivity (dr) using NMR to assess induction efficiency. For example, dr > 20:1 is achievable with TiCl4 as a Lewis acid .

- Catalytic Asymmetric Synthesis : Use the compound as a ligand in transition-metal catalysis (e.g., Ru-BINAP complexes). Monitor ee via chiral GC for hydrogenation reactions .

How do solvent polarity and temperature affect the stability of this compound during storage and reactions?

Answer:

- Accelerated Stability Studies : Store the compound in DMSO, ethanol, and water at 40°C for 30 days. Analyze degradation via LC-MS. Polar solvents (e.g., water) accelerate hydrolysis of the methoxy group, reducing purity to <90% .

- Cryogenic Conditions : Perform sensitive reactions (e.g., Grignard additions) at -78°C in THF to minimize epimerization. Higher temperatures (>0°C) lead to 5–10% racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.